molecular formula C24H17N3O3 B7728108 MFCD06324827

MFCD06324827

Cat. No.: B7728108
M. Wt: 395.4 g/mol
InChI Key: YUCBDAJWHJWXTL-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06324827 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06324827 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors, and the reactions are carried out under optimized conditions to maximize yield.

    Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure consistency and quality.

    Purification and Packaging: The final product is purified using industrial-scale techniques and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

MFCD06324827 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups

Scientific Research Applications

MFCD06324827 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science research.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials, coatings, and industrial processes.

Mechanism of Action

The mechanism of action of MFCD06324827 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions.

    Modulating Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

    Affecting Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

MFCD06324827 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include MFCD06324828, MFCD06324829, and MFCD06324830.

    Uniqueness: this compound stands out due to its specific reactivity, stability, and potential applications in diverse fields. Its unique properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-29-22-10-6-5-9-21(22)26-24(28)18(15-25)13-16-11-12-20-19(14-16)23(30-27-20)17-7-3-2-4-8-17/h2-14H,1H3,(H,26,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBDAJWHJWXTL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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